N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(3-ethylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study by Desai and Vaja (2018) involved the synthesis of novel derivatives similar to the compound , demonstrating superior antimicrobial activity against various microbial strains (Desai & Vaja, 2018).
Biological Assessment of Heterocyclic Compounds
- Research by Karpina et al. (2019) on similar compounds showed a range of biological properties, highlighting the potential of these compounds in various biological applications (Karpina et al., 2019).
Synthesis and Pharmacological Evaluation
- A study by Faheem (2018) evaluated the pharmacological potential of 1,3,4-oxadiazole and pyrazole derivatives, including compounds structurally related to the target compound, for various pharmacological actions (Faheem, 2018).
Anticancer Properties
- Vinayak et al. (2014) synthesized derivatives with structures similar to the compound , exhibiting significant cytotoxicity on various human leukemic cell lines (Vinayak et al., 2014).
Antioxidant Activity
- A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, which are structurally related, showing significant antioxidant activity (Chkirate et al., 2019).
Learning and Memory Facilitation
- Li Ming-zhu (2012) explored the effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides, with structural similarities, on learning and memory facilitation in mice (Li Ming-zhu, 2012).
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-17-5-4-6-20(13-17)25-21(29)15-28-14-19(11-12-22(28)30)24-26-23(27-31-24)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUVELVSHYXBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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